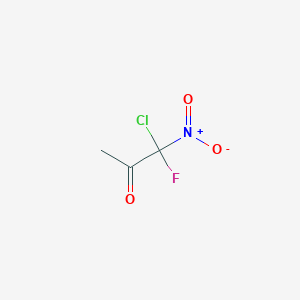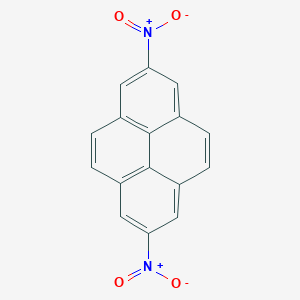
Pyrene, 2,7-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene, 2,7-dinitro- is a chemical compound that belongs to the nitroaromatic family. It is a yellow crystalline solid that is used in various research applications due to its unique properties. Pyrene, 2,7-dinitro- is a highly reactive compound that is widely used in the field of organic synthesis and biochemistry.
Mecanismo De Acción
The mechanism of action of Pyrene, 2,7-dinitro- is not well understood. However, it is believed that the compound interacts with biological molecules through intercalation and hydrogen bonding. Pyrene, 2,7-dinitro- has a planar structure that allows it to insert itself between the base pairs of DNA. This intercalation can cause changes in the structure and function of DNA. Pyrene, 2,7-dinitro- can also form hydrogen bonds with biological molecules, which can affect their activity.
Efectos Bioquímicos Y Fisiológicos
Pyrene, 2,7-dinitro- has been shown to have various biochemical and physiological effects. The compound has been found to be toxic to some cell lines, and it can induce DNA damage and apoptosis. Pyrene, 2,7-dinitro- has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Pyrene, 2,7-dinitro- has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrene, 2,7-dinitro- is its high fluorescence intensity, which makes it an excellent fluorescent probe for imaging applications. Additionally, Pyrene, 2,7-dinitro- is a highly reactive compound that can be used to modify biological molecules. However, Pyrene, 2,7-dinitro- is also highly toxic to some cell lines, which can limit its use in certain experiments. The compound is also highly reactive, which can make it difficult to control its interactions with biological molecules.
Direcciones Futuras
There are several future directions for Pyrene, 2,7-dinitro-. One area of research is the development of biosensors for the detection of various analytes. Pyrene, 2,7-dinitro- can be used to develop biosensors that are highly sensitive and selective. Another area of research is the study of the mechanism of action of Pyrene, 2,7-dinitro-. Understanding the interactions between Pyrene, 2,7-dinitro- and biological molecules can provide insights into the structure and function of these molecules. Additionally, Pyrene, 2,7-dinitro- can be used to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
Pyrene, 2,7-dinitro- can be synthesized through several methods. The most common method is the nitration of pyrene using a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of Pyrene, 2,7-dinitro- is typically high using this method, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Pyrene, 2,7-dinitro- has various research applications, including the synthesis of fluorescent dyes, the study of DNA intercalation, and the development of biosensors. Pyrene, 2,7-dinitro- is a highly fluorescent compound that can be used to label proteins and nucleic acids. This labeling can be used to study the localization and movement of these molecules in cells. Pyrene, 2,7-dinitro- can also intercalate into DNA, which can be used to study the structure and function of DNA. Additionally, Pyrene, 2,7-dinitro- can be used to develop biosensors for the detection of various analytes.
Propiedades
Número CAS |
117929-15-4 |
|---|---|
Nombre del producto |
Pyrene, 2,7-dinitro- |
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
Clave InChI |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
117929-15-4 |
Sinónimos |
2,7-DINITROPYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




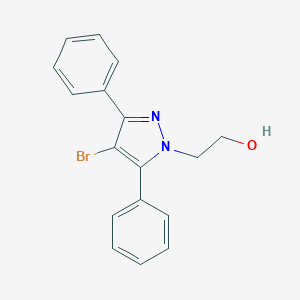
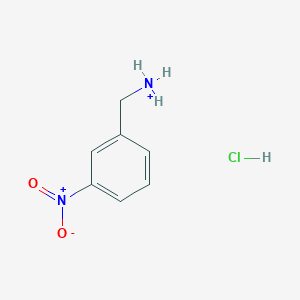
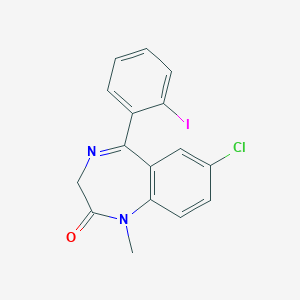
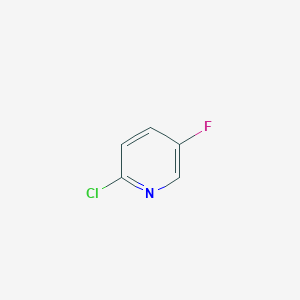
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
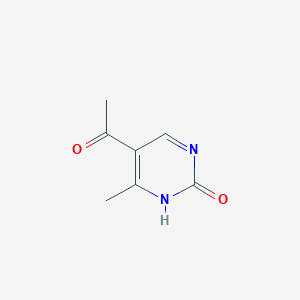
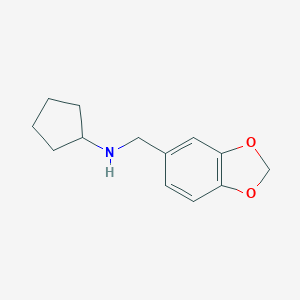
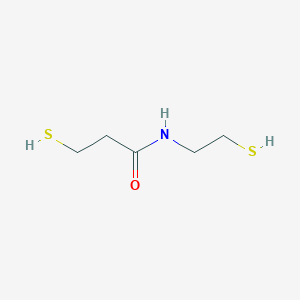
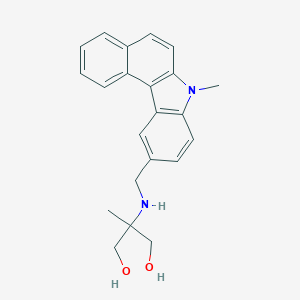
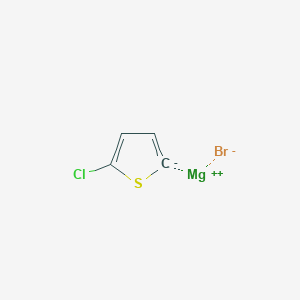
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
